molecular formula C30H22O4 B2737929 1,4-Bis(4-phenoxyphenoxy)benzene CAS No. 2455-43-8

1,4-Bis(4-phenoxyphenoxy)benzene

Cat. No.: B2737929
CAS No.: 2455-43-8
M. Wt: 446.502
InChI Key: QJUDDNWGFYFRFN-UHFFFAOYSA-N
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Description

1,4-Bis(4-phenoxyphenoxy)benzene is an organic compound with the chemical formula C30H22O4. It is a solid crystalline substance that is slightly soluble in ethanol, ether, and benzene. This compound is primarily used as a monomer and intermediate in the synthesis of high-performance polymers such as polyesters and polyimides. Additionally, it finds applications as an additive in coatings, adhesives, and optical materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-phenoxyphenoxy)benzene is typically synthesized through the coupling reaction of corresponding aromatic phenol compounds under acidic conditions. One common method involves the reaction of terephthaloyl chloride with diphenyl ether in the presence of a Lewis acid as a catalyst . The reaction is carried out in a suitable solvent at a specific temperature to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-phenoxyphenoxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

1,4-Bis(4-phenoxyphenoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-phenoxyphenoxy)benzene involves its interaction with specific molecular targets and pathways. As a monomer, it participates in polymerization reactions, forming long-chain polymers with unique properties. The presence of phenoxy groups enhances its reactivity and compatibility with other chemical entities, facilitating its incorporation into various materials .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(4-phenoxybenzoyl)benzene
  • 1,4-Bis(4-phenoxyphenyl)benzene
  • 1,4-Bis(4-phenoxyphenoxy)benzene derivatives

Uniqueness

This compound stands out due to its unique combination of phenoxy groups and benzene rings, which confer enhanced thermal stability and mechanical strength to the polymers synthesized from it. Its versatility in various chemical reactions and applications further distinguishes it from similar compounds .

Properties

IUPAC Name

1,4-bis(4-phenoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O4/c1-3-7-23(8-4-1)31-25-11-15-27(16-12-25)33-29-19-21-30(22-20-29)34-28-17-13-26(14-18-28)32-24-9-5-2-6-10-24/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUDDNWGFYFRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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